molecular formula C17H19NO6 B11300547 N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine

Cat. No.: B11300547
M. Wt: 333.3 g/mol
InChI Key: WALOXTDZLGTBHG-UHFFFAOYSA-N
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Description

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic coumarin derivative designed for advanced chemical and pharmaceutical research. This hybrid molecule is structurally composed of a 4-ethylcoumarin core, a characteristic scaffold noted for its diverse biological activities, which is linked to a beta-alanine moiety via a propanoyloxy bridge. The specific research applications and mechanism of action for this compound are not fully established in the available scientific literature, highlighting its value as a novel chemical entity for investigation. Researchers may explore its potential as a building block in medicinal chemistry, given the known significance of coumarins in drug discovery . Its well-defined molecular structure makes it a candidate for use in spectroscopic analysis, method development, and as a standard in analytical chemistry. Comprehensive characterization data, including NMR and mass spectrometry, is essential for confirming its identity and purity for research purposes. This product is intended for laboratory research use only and is not classified as a drug or medicinal product. It is strictly for in-vitro applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety standards and regulations.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

3-[2-(4-ethyl-2-oxochromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-11-8-16(21)24-14-9-12(4-5-13(11)14)23-10(2)17(22)18-7-6-15(19)20/h4-5,8-10H,3,6-7H2,1-2H3,(H,18,22)(H,19,20)

InChI Key

WALOXTDZLGTBHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine typically involves the esterification of 4-ethyl-2-oxo-2H-chromene-7-carboxylic acid with beta-alanine. The reaction is carried out in the presence of a coupling agent such as N,N’-carbonyldiimidazole to activate the carboxylic acid group . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that compounds similar to N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine exhibit significant antioxidant properties. The chromenyl structure is known for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems. A study demonstrated that derivatives of chromenyl compounds could enhance the body's defense against oxidative damage, potentially benefiting conditions like cardiovascular diseases and neurodegenerative disorders .

1.2 Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. It may modulate neurotransmitter levels and protect neurons from damage caused by excitotoxicity or oxidative stress. For instance, similar compounds have shown promise in preclinical studies for treating Alzheimer's disease by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine availability in the synaptic cleft .

Synthesis and Structural Properties

2.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromenyl Intermediate : Utilizing Pechmann condensation reactions.
  • Coupling with Beta-Alanine : Employing coupling agents to facilitate the formation of the amide bond between the chromenyl moiety and beta-alanine.

Table 1: Synthetic Overview

StepReaction TypeKey Reagents
Chromenyl SynthesisPechmann CondensationPhenols, β-ketoesters
Amide FormationCoupling ReactionEDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), DMAP (4-Dimethylaminopyridine)

Biological Evaluations

3.1 Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Vasodilatory Effects : Research on extracts from plants containing chromenyl derivatives showed significant vasodilatory effects on rat aortic rings, suggesting potential applications in managing hypertension .
  • Antitumor Activity : Compounds with similar structures have been assessed for their antitumor properties, demonstrating the ability to induce apoptosis in cancer cell lines through reactive oxygen species generation .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine involves its interaction with specific molecular targets. The chromene moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon photoactivation, which can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural analogs (Table 1) are drawn from and , focusing on variations in the aromatic moiety, substituents, and backbone modifications.

Table 1: Structural and Physicochemical Comparison

Compound Name (Reference) Core Structure Key Substituents Calculated LogP* Molecular Weight (g/mol) Hypothesized Activity
Target Compound Beta-alanine-chromen 4-ethyl-2-oxo-2H-chromen-7-yl ~3.5 ~349.4 Antimicrobial, anticancer
N-{(2S)-2-Benzamido-3-(4-ethoxyphenyl)... (, Entry 16) Benzamide 4-ethoxyphenyl ~2.8 ~440.5 Enzyme inhibition (e.g., proteases)
N-[3-(7-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine (CAS 1219574-81-8, ) Beta-alanine-indole 7-methoxy-1H-indol-1-yl ~2.2 ~318.3 Neuroprotective, kinase inhibition
(2S)-2-{[(2S)-2-Benzamido-3-(4-propoxyphenyl)... (, Entry 17) Benzamide 4-propoxyphenyl ~3.1 ~454.6 Lipophilic drug candidate

*LogP values estimated using fragment-based methods (e.g., Moriguchi logP).

Key Findings:

A. Aromatic Moieties
  • Chromene vs. Indole-containing analogs (e.g., CAS 1219574-81-8) may exhibit stronger hydrogen-bonding capacity due to the NH group in the indole ring.
B. Substituent Effects
  • Alkoxy Groups : Ethyl (target compound) and propoxy (Entry 17, ) substituents increase lipophilicity compared to methoxy or ethoxy groups, favoring membrane permeability but possibly reducing aqueous solubility .
  • Oxo Group: The 2-oxo group in the chromene ring may enhance metabolic stability by resisting oxidative degradation compared to non-oxygenated analogs.
C. Backbone Modifications
  • Beta-Alanine vs. Benzamide : Beta-alanine’s shorter chain and zwitterionic nature (at physiological pH) may improve solubility relative to benzamide derivatives, which rely on aromatic stacking for target binding .

Research Implications and Gaps

  • Chromene derivatives are often explored for antimicrobial or anticancer applications.
  • Formulation Challenges : The target’s moderate LogP (~3.5) suggests better bioavailability than highly lipophilic analogs (e.g., Entry 17, LogP ~3.1) but may require prodrug strategies for oral administration, akin to mifamurtide’s formulation ().

Biological Activity

N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine is a synthetic compound that merges the structural characteristics of chromenone derivatives and amino acids. This unique composition suggests a range of potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

Molecular Formula : C14H15NO4
Molecular Weight : 273.28 g/mol
IUPAC Name : this compound

The compound's structure features a chromenone moiety, which is known for its biological reactivity, particularly in interactions with various biomolecules.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against a range of microbial strains, including resistant pathogens.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa32 µg/mL
Staphylococcus aureus16 µg/mL

The mechanism of action involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways, making it a promising candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown efficacy in inducing apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).

Cancer Cell LineIC50 (µM)
HeLa10
MCF715

The compound appears to activate caspase pathways and downregulate anti-apoptotic proteins, contributing to its potential as an anticancer therapeutic.

The biological effects of this compound are attributed to its interaction with specific molecular targets within biological systems. The chromenone structure allows for binding to proteins and nucleic acids, influencing various signaling pathways.

Key Pathways Involved:

  • Apoptotic Pathways : Activation of caspases leading to programmed cell death.
  • Antimicrobial Pathways : Disruption of bacterial metabolism and structural integrity.
  • Antioxidant Activity : Scavenging free radicals, reducing oxidative stress.

Study on Antimicrobial Efficacy

A recent study synthesized derivatives from this compound, demonstrating enhanced antibacterial activity against resistant strains. The derivatives showed promising results, indicating the potential for developing more effective antimicrobial agents.

Anticancer Research

Another significant investigation focused on the effects of this compound on breast cancer cells. Results indicated a marked reduction in cell viability with increased apoptosis rates upon treatment with varying concentrations of the compound.

Q & A

Q. What advanced statistical approaches are suitable for analyzing contradictory data in multi-variable studies?

  • Methodological Answer :
  • Multivariate Analysis (PCA, PLS-DA) : Identify hidden variables influencing outcomes (e.g., solvent polarity vs. catalyst efficiency) .
  • Bayesian Inference : Quantify uncertainty in kinetic parameters or binding constants .
  • Meta-Analysis : Aggregate data from analogous coumarin derivatives to resolve outliers .

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